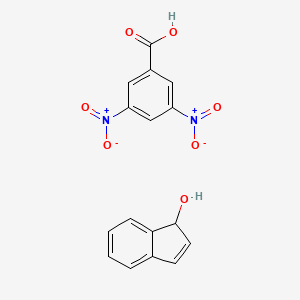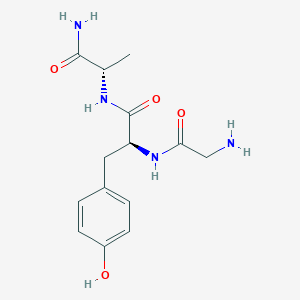
Glycyl-L-tyrosyl-L-alaninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycyl-L-tyrosyl-L-alaninamide: is a tripeptide composed of glycine, tyrosine, and alanine. This compound is of interest due to its potential applications in various fields such as biochemistry, pharmaceuticals, and materials science. The presence of amino acids like tyrosine and alanine in its structure contributes to its unique properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method involves the condensation of N-chloroacetyl-L-tyrosine with glycine and alanine under alkaline conditions.
Ammonolysis Reaction: Another method involves the ammonolysis of N-chloroacetyl-L-tyrosine with concentrated aqueous ammonia. This reaction is performed at a temperature of 40-50°C and a pressure of -0.08MPa to -0.10MPa.
Industrial Production Methods: Industrial production of Glycyl-L-tyrosyl-L-alaninamide often involves the use of immobilized cells or enzymes to enhance the efficiency and yield of the synthesis process. For example, immobilized Escherichia coli expressing amino acid ester acyltransferase can be used for continuous production .
化学反応の分析
Types of Reactions:
Oxidation: Glycyl-L-tyrosyl-L-alaninamide can undergo oxidation reactions, particularly at the tyrosine residue, which contains a phenolic hydroxyl group. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can occur at the amide bonds, typically using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, especially at the amino and carboxyl groups. Reagents like acyl chlorides and anhydrides are commonly used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride.
Substitution: Acyl chlorides, anhydrides.
Major Products:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of acylated or esterified products.
科学的研究の応用
Chemistry: Glycyl-L-tyrosyl-L-alaninamide is used as a model compound in peptide synthesis and studies related to peptide bond formation and stability.
Biology: In biological research, this tripeptide is used to study protein-protein interactions, enzyme-substrate specificity, and peptide transport mechanisms.
Medicine: The compound has potential therapeutic applications due to its ability to mimic natural peptides and interact with biological targets. It is investigated for its role in drug delivery systems and as a potential therapeutic agent for various diseases.
Industry: In the industrial sector, this compound is used in the development of novel biomaterials and as a component in the formulation of pharmaceuticals and nutraceuticals.
作用機序
The mechanism of action of Glycyl-L-tyrosyl-L-alaninamide involves its interaction with specific molecular targets such as enzymes and receptors. The presence of the tyrosine residue allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its binding to target proteins. The compound can modulate enzymatic activity and influence signal transduction pathways, leading to various biological effects.
類似化合物との比較
Glycyl-L-tyrosine: A dipeptide composed of glycine and tyrosine, used in similar applications but lacks the alanine residue.
L-alanyl-L-glutamine: Another tripeptide with different amino acid composition, used in therapeutic applications.
L-alanyl-L-alanine: A dipeptide used in studies related to peptide stability and solubility.
Uniqueness: Glycyl-L-tyrosyl-L-alaninamide is unique due to the presence of all three amino acids (glycine, tyrosine, and alanine) in its structure. This combination imparts distinct physicochemical properties and biological activities, making it suitable for a wide range of applications in research and industry.
特性
CAS番号 |
54604-44-3 |
|---|---|
分子式 |
C14H20N4O4 |
分子量 |
308.33 g/mol |
IUPAC名 |
(2S)-2-[(2-aminoacetyl)amino]-N-[(2S)-1-amino-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C14H20N4O4/c1-8(13(16)21)17-14(22)11(18-12(20)7-15)6-9-2-4-10(19)5-3-9/h2-5,8,11,19H,6-7,15H2,1H3,(H2,16,21)(H,17,22)(H,18,20)/t8-,11-/m0/s1 |
InChIキー |
NQLWAWZBRFKIQP-KWQFWETISA-N |
異性体SMILES |
C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CN |
正規SMILES |
CC(C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


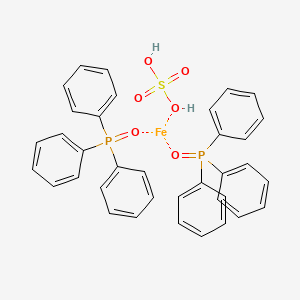
![([1,1'-Biphenyl]-4,4'-diyl)bis[(4-chlorophenyl)methanone]](/img/structure/B14636658.png)

![5-[2-Methyl-5-(prop-1-en-2-yl)cyclopent-1-en-1-yl]pent-1-en-3-one](/img/structure/B14636675.png)


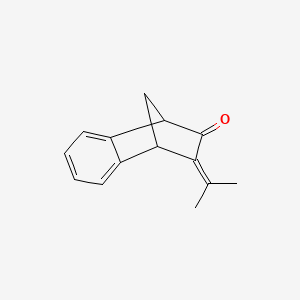
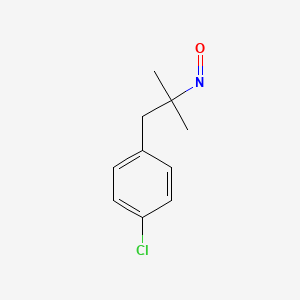
![Diethyl {[(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14636709.png)
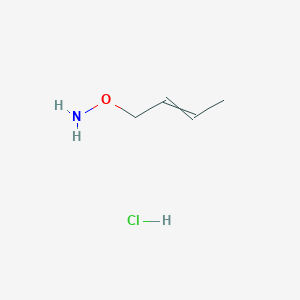
![2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3-thiazole](/img/structure/B14636730.png)
![6-Butylspiro[4.5]dec-6-ene](/img/structure/B14636742.png)

